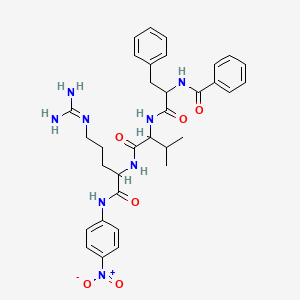
Benzoyl-fvr-pna
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl-fvr-pna involves the preparation of protected monomers, which is preferably carried out in solution . The elongation of the peptide chain is performed on a solid support, and the choice of amino and base protecting groups is crucial for successful synthesis . The compound is synthesized by coupling the amino acids phenylalanine (Phe), valine (Val), and arginine (Arg) with a benzoyl group at the N-terminus and a p-nitroanilide (pNA) group at the C-terminus .
Industrial Production Methods: These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoyl-fvr-pna undergoes various chemical reactions, including hydrolysis, which is catalyzed by proteases . The hydrolysis of the peptide bond between the arginine and p-nitroanilide groups results in the release of p-nitroaniline, which can be measured spectrophotometrically .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include proteases such as trypsin and kallikrein . The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that can be detected and quantified using spectrophotometric methods .
Wissenschaftliche Forschungsanwendungen
Benzoyl-fvr-pna is widely used in scientific research for the study of protease activity. It serves as a substrate in assays designed to measure the enzymatic activity of serine proteases, including kallikrein-related peptidase 4 (KLK4) . These assays are crucial for understanding the role of proteases in various biological processes, such as cancer progression, inflammation, and blood coagulation .
In addition to its use in biochemical assays, this compound is employed in the development of fluorescence-based sensors for detecting protease activity . These sensors rely on the hydrolysis of the peptide substrate to generate a fluorescent signal, which can be used to monitor enzyme kinetics and activity in real-time .
Wirkmechanismus
The mechanism of action of Benzoyl-fvr-pna involves its hydrolysis by proteases, which cleave the peptide bond between the arginine and p-nitroanilide groups . This hydrolysis releases p-nitroaniline, a chromogenic compound that can be detected spectrophotometrically . The activity of the protease can be quantified based on the amount of p-nitroaniline produced .
Vergleich Mit ähnlichen Verbindungen
Benzoyl-fvr-pna belongs to the class of oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds . Similar compounds include other peptide substrates used in protease assays, such as Benzoyl-Arg-pNA and Acetyl-Phe-Val-Arg-pNA . This compound is unique in its high specificity for certain proteases, such as KLK4, making it a valuable tool in biochemical research .
Eigenschaften
Molekularformel |
C33H40N8O6 |
|---|---|
Molekulargewicht |
644.7 g/mol |
IUPAC-Name |
N-[1-[[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C33H40N8O6/c1-21(2)28(40-31(44)27(20-22-10-5-3-6-11-22)39-29(42)23-12-7-4-8-13-23)32(45)38-26(14-9-19-36-33(34)35)30(43)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H,37,43)(H,38,45)(H,39,42)(H,40,44)(H4,34,35,36) |
InChI-Schlüssel |
QQVNCBCBFNWLJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


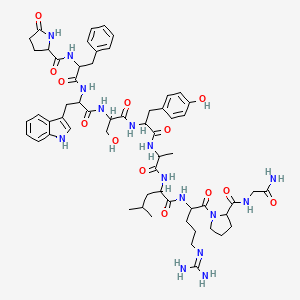
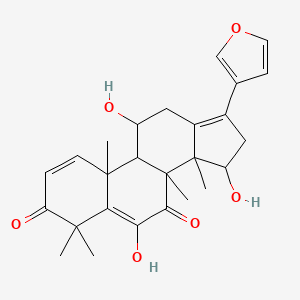
![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)
![3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid](/img/structure/B12317268.png)

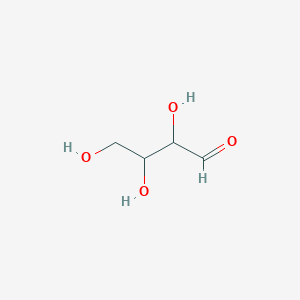
![1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide](/img/structure/B12317283.png)
![Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-](/img/structure/B12317288.png)
![2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B12317289.png)
![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide](/img/structure/B12317290.png)
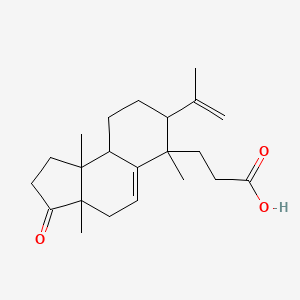
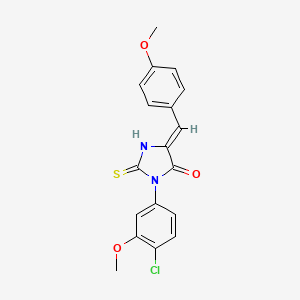
![N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide](/img/structure/B12317307.png)
![1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12317328.png)
